

Chemical structure and properties of 2,4-Dihydroxyphenylacetylasparagine.

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Compound of Interest

Compound Name: 2,4-Dihydroxyphenylacetylasparagine

Cat. No.: B055432

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An In-depth Technical Guide to 2,4-Dihydroxyphenylacetyl-L-asparagine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxyphenylacetyl-L-asparagine is a naturally occurring compound, notably found as a common structural moiety in spider toxins. It has garnered significant interest within the scientific community for its potent and specific inhibitory effects on glutamate receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 2,4-Dihydroxyphenylacetyl-L-asparagine, with a focus on its mechanism of action as a glutamate receptor antagonist. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

2,4-Dihydroxyphenylacetyl-L-asparagine is a conjugate of 2,4-dihydroxyphenylacetic acid and the amino acid L-asparagine. The L-configuration of the asparagine moiety has been identified as a key contributor to its biological activity.

Chemical Structure:

 Chemical structure of 2,4-Dihydroxyphenylacetyl-L-asparagine

Molecular Formula: $C_{12}H_{14}N_2O_6$

Molecular Weight: 282.25 g/mol

CAS Number: 111872-98-1

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,4-Dihydroxyphenylacetyl-L-asparagine are not extensively reported in publicly available literature. The following table summarizes the known information and provides estimated values based on its chemical structure for comparison.

Property	Value	Source
Molecular Formula	$C_{12}H_{14}N_2O_6$	
Molecular Weight	282.25 g/mol	
Appearance	Solid (predicted)	-
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Solubility	Soluble in aqueous solutions (predicted)	-
pKa	Not Reported	-

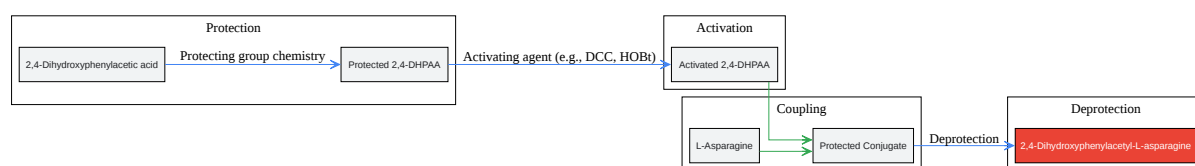
Spectroscopic Data

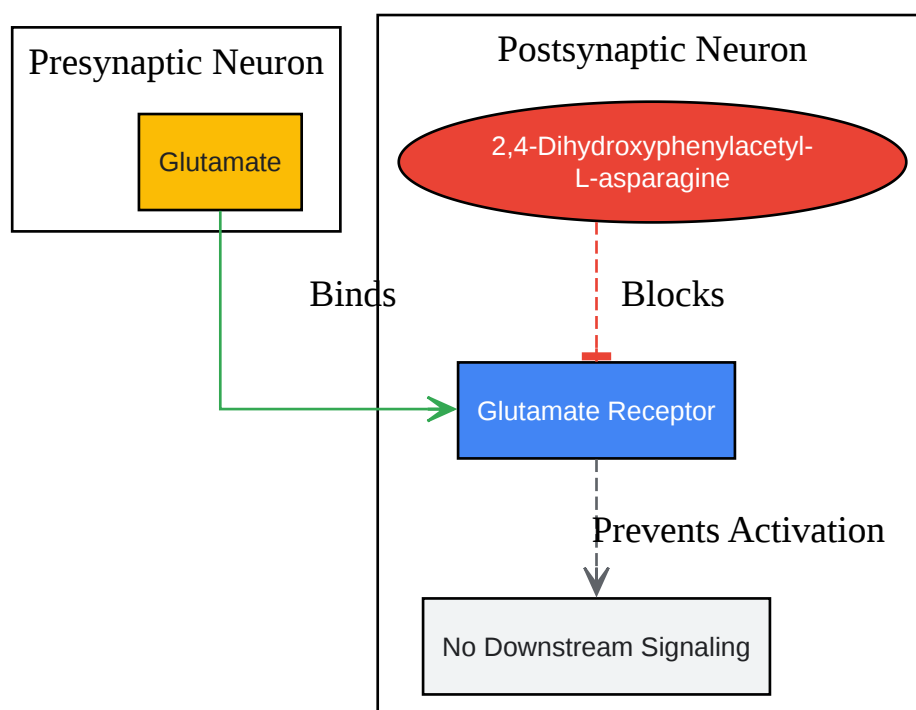
Specific spectroscopic data such as 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for 2,4-Dihydroxyphenylacetyl-L-asparagine are not readily available in the reviewed literature. Researchers investigating this compound would need to perform these analyses as part of their characterization. For reference, the predicted 1H NMR spectrum for the L-asparagine moiety is available in public databases.

Synthesis and Isolation

Synthesis

A detailed, peer-reviewed synthesis protocol for 2,4-Dihydroxyphenylacetyl-L-asparagine is not currently published. However, a plausible synthetic route can be conceptualized based on standard peptide coupling techniques. The general workflow for such a synthesis is outlined below.





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